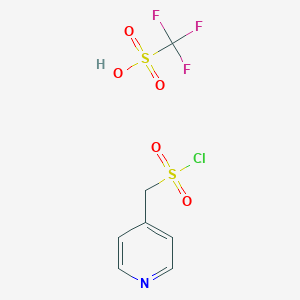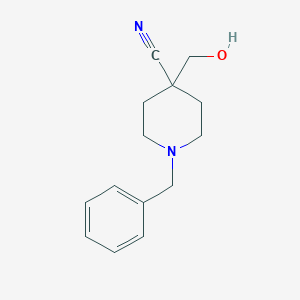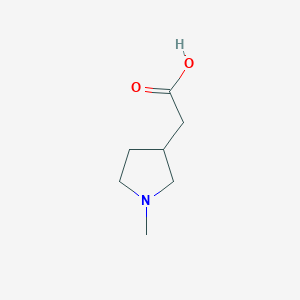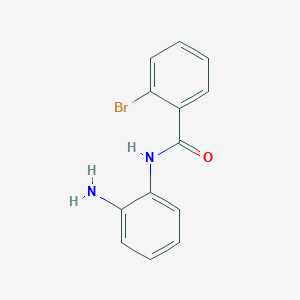
N-(2-Aminophenyl)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminophenyl)-2-bromobenzamide, also known as 2-Br-N-(2-aminophenyl)benzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a derivative of benzamide and contains a bromine atom and an amino group attached to the benzene ring.
Mécanisme D'action
The mechanism of action of N-(2-Aminophenyl)-2-bromobenzamide involves the inhibition of PKC activity. PKC is a family of serine/threonine protein kinases that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. N-(2-Aminophenyl)-2-bromobenzamide binds to the ATP-binding site of PKC, thereby preventing the phosphorylation of downstream targets and inhibiting the activity of the enzyme.
Effets Biochimiques Et Physiologiques
N-(2-Aminophenyl)-2-bromobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-Aminophenyl)-2-bromobenzamide has been shown to inhibit the migration and invasion of cancer cells, thereby preventing metastasis. In vivo studies have also demonstrated the anticancer activity of this compound in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Aminophenyl)-2-bromobenzamide in lab experiments is its specificity for PKC. This compound has been shown to selectively inhibit PKC activity without affecting the activity of other kinases. Additionally, N-(2-Aminophenyl)-2-bromobenzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for the research and development of N-(2-Aminophenyl)-2-bromobenzamide. One area of focus could be the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential use of N-(2-Aminophenyl)-2-bromobenzamide in combination with other anticancer agents to enhance its efficacy. Furthermore, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, could also be explored. Overall, N-(2-Aminophenyl)-2-bromobenzamide shows great promise as a potential therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2-Aminophenyl)-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-aminophenol in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-Aminophenyl)-2-bromobenzamide as a white solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
N-(2-Aminophenyl)-2-bromobenzamide has been used in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been studied for its potential use as an inhibitor of protein kinase C (PKC) and as an anticancer agent. PKC is an enzyme that plays a crucial role in the regulation of cell growth and proliferation, and its overexpression has been linked to various types of cancer. N-(2-Aminophenyl)-2-bromobenzamide has been shown to inhibit the activity of PKC, thereby preventing the growth and proliferation of cancer cells.
Propriétés
Numéro CAS |
121287-72-7 |
|---|---|
Nom du produit |
N-(2-Aminophenyl)-2-bromobenzamide |
Formule moléculaire |
C13H11BrN2O |
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-2-bromobenzamide |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17) |
Clé InChI |
PSGKDIKHDMPNNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



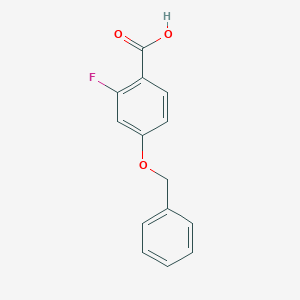
![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
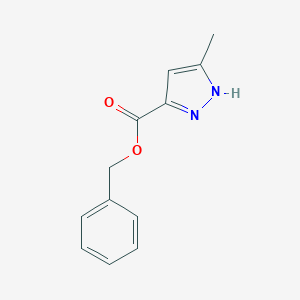
![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)
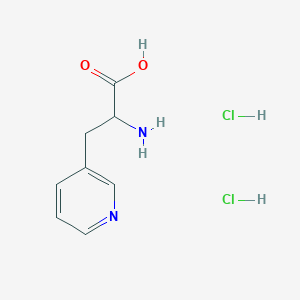
![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)
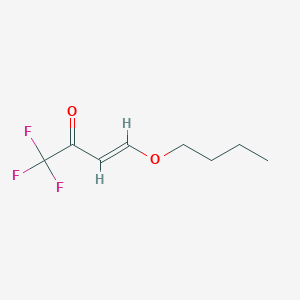
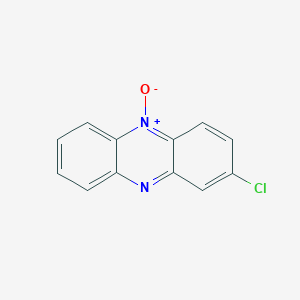
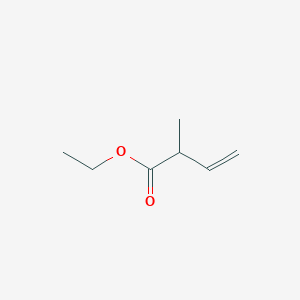
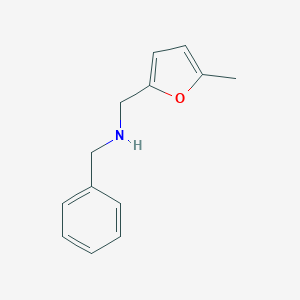
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
